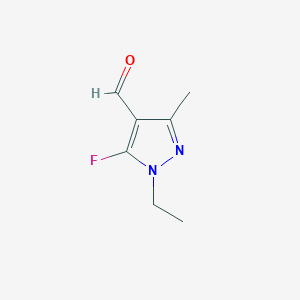

1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

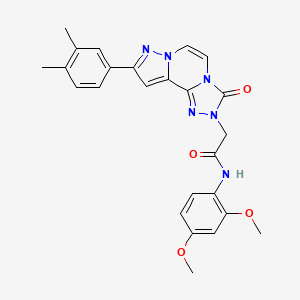

“1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde” is a commercially available aldehyde . It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For example, it can be used as the substrate to synthesize pyrazole derivative via Baeyer-Villiger oxidation .Molecular Structure Analysis

The molecular structure of “1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde” is based on the pyrazole nucleus, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The reaction of “1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde” can be initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .科学的研究の応用

Aromatase and 5α-Reductase Inhibitors

A study focused on the synthesis of novel potent series of 5α-reductase and aromatase inhibitors derived from 1,2,3-triazole derivative using pyrazole-4-carbaldehyde as a starting material. The synthesized compounds, including Schiff bases and pyrazolo-thioxopyridin-2-[3H]-ones, exhibited significant inhibitory activity against 5α-reductase and aromatase, essential for treating conditions like prostate cancer and androgenetic alopecia (El-Naggar et al., 2020).

Antimicrobial Agents

Another study synthesized a series of 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. These compounds showed a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities, supported by in silico molecular docking studies for the inhibition of E. coli MurB enzyme (Bhat et al., 2016).

Antioxidant and Antimicrobial Properties

Research on quinolinyl chalcones containing a pyrazole group synthesized via Claisen–Schmidt condensation revealed promising antimicrobial properties. Compounds showed potent activity against bacterial and fungal strains, with methoxy-substituted compounds exhibiting moderate antioxidant activity (Prasath et al., 2015).

Fluorescence Molecular Rotors

A study synthesized a series of push–pull chromophoric extended styryls from a related carbaldehyde, demonstrating their application as fluorescence molecular rotors for viscosity sensing. These compounds showed aggregation-induced emission with enhanced fluorescence intensity, suitable for bioimaging and sensing applications (Telore et al., 2015).

Crystal Structure Analysis

The synthesis and crystal structure of N-substituted pyrazolines, derived from chalcones and hydrazine hydrate, provided insights into the structural configuration of such compounds. This research contributes to the understanding of molecular arrangements affecting the reactivity and interaction of pyrazole derivatives (Loh et al., 2013).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-ethyl-5-fluoro-3-methylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O/c1-3-10-7(8)6(4-11)5(2)9-10/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWJHMKHVJHMRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-((Difluoromethyl)thio)phenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2671500.png)

![4-(4-chlorophenyl)-N-[4-(methylsulfanyl)benzyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2671503.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2671504.png)

![2-{[(4-Chloro-2-pyridinyl)carbonyl]amino}-acetic acid](/img/structure/B2671505.png)

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2671509.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2671514.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2671515.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2671517.png)

![2-Bromo-1-(1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl)ethanone](/img/structure/B2671522.png)

![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2671523.png)